

Spectroscopic Data for the Characterization of 2-Benzoyloxazole: A Technical Guide

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Compound of Interest

Compound Name: 2-Benzoyloxazole

Cat. No.: B069182

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Disclaimer: Extensive searches of publicly available scientific literature and chemical databases did not yield specific, experimentally determined spectroscopic data (^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry) for **2-Benzoyloxazole** (CAS No. 174150-58-4). The information presented herein is based on predicted values and data from structurally analogous compounds. This guide provides a framework for the characterization of **2-Benzoyloxazole** and outlines the expected spectral features.

Introduction

2-Benzoyloxazole is a heterocyclic compound featuring a benzoxazole core substituted with a benzoyl group at the 2-position. The benzoxazole moiety is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Spectroscopic analysis is indispensable for the unambiguous structural confirmation and purity assessment of such compounds, which is a critical step in any research and development endeavor. This technical guide outlines the expected spectroscopic data for **2-Benzoyloxazole** and provides generalized experimental protocols for its characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for **2-Benzoyloxazole**. These predictions are derived from the analysis of structurally similar compounds, including various substituted benzoxazoles and aromatic ketones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data for **2-Benzoyloxazole** (in CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 8.30 - 8.20	Multiplet	2H	Protons ortho to the carbonyl group on the benzoyl ring
~ 7.80 - 7.70	Multiplet	1H	Proton para to the carbonyl group on the benzoyl ring
~ 7.65 - 7.50	Multiplet	2H	Protons meta to the carbonyl group on the benzoyl ring
~ 7.80 - 7.40	Multiplet	4H	Protons of the benzene ring of the benzoxazole moiety

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **2-Benzoyloxazole** (in CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~ 185 - 180	Carbonyl carbon ($\text{C}=\text{O}$)
~ 162 - 158	C2 of the oxazole ring
~ 152 - 148	Quaternary carbon of the benzoxazole ring ($\text{C}-\text{O}$)
~ 142 - 138	Quaternary carbon of the benzoxazole ring ($\text{C}-\text{N}$)
~ 135 - 120	Aromatic carbons
~ 120 - 110	Aromatic carbons of the benzoxazole ring

Infrared (IR) Spectroscopy

Table 3: Predicted Key Infrared (IR) Absorption Bands for **2-Benzoyloxazole**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~ 3100 - 3000	Medium	Aromatic C-H stretch
~ 1670 - 1650	Strong	C=O stretch (aryl ketone)
~ 1610 - 1580	Medium-Strong	C=N stretch (oxazole ring)
~ 1600 - 1450	Medium-Strong	Aromatic C=C stretch
~ 1270 - 1230	Strong	Asymmetric C-O-C stretch (oxazole ring)
~ 1100 - 1000	Medium	C-N stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **2-Benzoyloxazole**

m/z	Predicted Fragment
223	[M] ⁺ (Molecular Ion)
195	[M-CO] ⁺
105	[C ₆ H ₅ CO] ⁺ (Benzoyl cation)
92	[C ₆ H ₄ O] ⁺
77	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of **2-Benzoyloxazole**.

Synthesis of 2-Benzoyloxazole

A plausible synthetic route to **2-Benzoyloxazole** involves the condensation of 2-aminophenol with benzoyl chloride or benzoic acid under cyclizing conditions.

Materials:

- 2-Aminophenol
- Benzoyl chloride (or Benzoic acid)
- A suitable solvent (e.g., pyridine, polyphosphoric acid (PPA), or a high-boiling solvent like xylene)
- Base (if using benzoyl chloride, e.g., pyridine or triethylamine)

Procedure (General):

- In a round-bottom flask, dissolve 2-aminophenol in the chosen solvent.
- If using benzoyl chloride, add the base to the solution.
- Slowly add benzoyl chloride (or benzoic acid) to the reaction mixture.
- Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Pour the mixture into ice-water to precipitate the crude product.
- Collect the solid by filtration, wash with water, and dry.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of purified **2-Benzoyloxazole** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.

Infrared (IR) Spectroscopy:

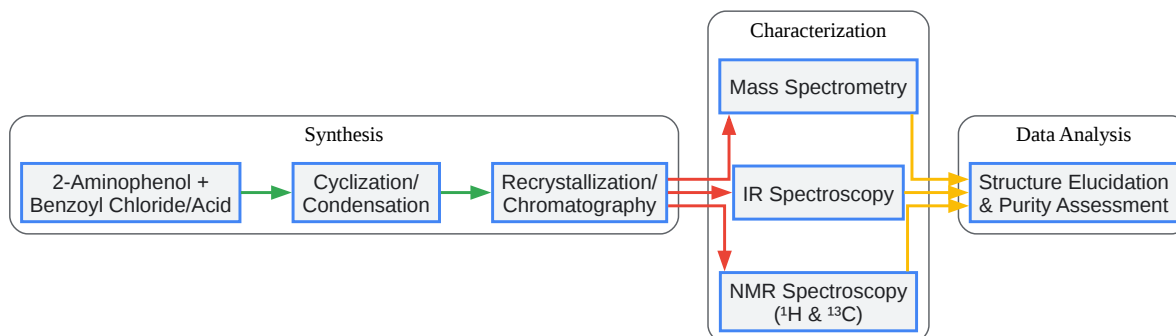
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, a spectrum can be obtained from a thin film by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

- Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).
- Sample Introduction: Introduce the sample into the mass spectrometer, for example, via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
- Data Acquisition: Obtain the mass spectrum according to the instrument's standard operating procedures.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of **2-Benzoyloxazole**.



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Synthesis and Characterization Workflow

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